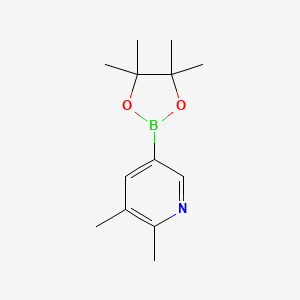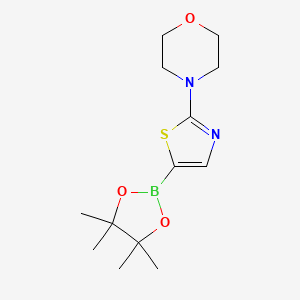
2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole
Übersicht
Beschreibung
2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C14H11FN2 and its molecular weight is 226.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties and Mechanisms
The antitumor benzothiazoles, including derivatives of 2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole, exhibit potent cytotoxic activities in vitro against specific cancer cell lines. These compounds are known to undergo bioactivation mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to DNA and induce cell death in sensitive tumor cells. The fluorinated derivatives, in particular, have shown enhanced activity due to their resistance to metabolic inactivation, making them promising candidates for further pharmaceutical development (Hutchinson et al., 2001); (Bradshaw et al., 2002).
Cytochrome P450 Induction and Metabolism
The antitumor activity of these benzothiazoles is associated with the induction of cytochrome P450 1A1 (CYP1A1), which plays a crucial role in their bioactivation. This bioactivation process involves the conversion of the compounds into electrophilic reactive intermediates, capable of forming DNA adducts in sensitive cancer cells, leading to cytotoxic effects. The specificity of this mechanism contributes to the selective antitumor activity of these compounds against particular cancer cell lines (Brantley et al., 2004).
Applications in Imaging and Drug Delivery
Fluorinated derivatives of benzothiazoles have also been explored for their potential applications in imaging and as prodrugs. Radiolabeling with fluorine-18 has been performed to develop novel probes for positron emission tomography (PET) imaging, which could help in the visualization of tyrosine kinase activity in cancers. Additionally, the development of amino acid prodrugs aims to improve the bioavailability and pharmacokinetic properties of these compounds, facilitating their use in clinical settings (Brown et al., 2001); (Hutchinson et al., 2002).
Eigenschaften
IUPAC Name |
2-(5-fluoro-2-methylphenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c1-9-6-7-10(15)8-11(9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLXTBPULIBQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B1463862.png)












